Procyazine

Descripción general

Descripción

Procyazine, also known as Periciazine, is a phenothiazine used with other medications to treat aggressiveness, impulsiveness, and hostility associated with psychiatric conditions such as schizophrenia . It is a sedative phenothiazine with weak antipsychotic properties .

Molecular Structure Analysis

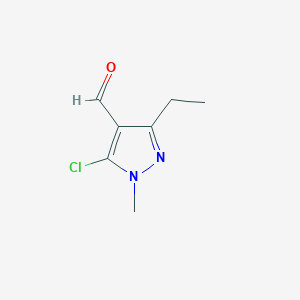

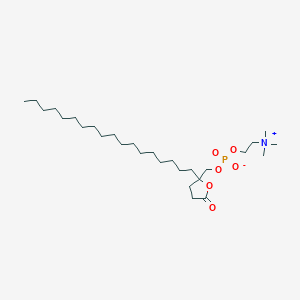

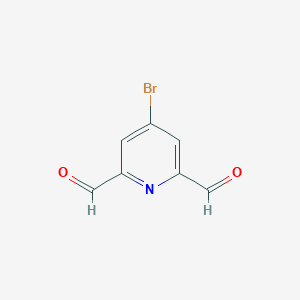

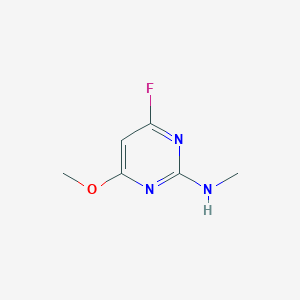

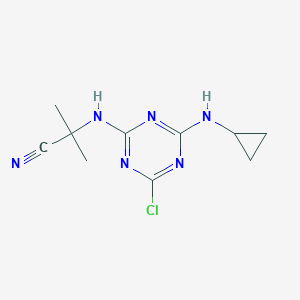

Procyazine has a molecular formula of C10H13ClN6 and a molecular weight of 252.7034 . It contains a total of 31 bonds, including 18 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 2 secondary amines (aromatic), and 1 nitrile (aliphatic) .

Physical And Chemical Properties Analysis

Procyazine has a molecular weight of 252.7034 . The specific physical and chemical properties of Procyazine are not detailed in the search results.

Aplicaciones Científicas De Investigación

Photosynthesis Inhibition:

Procyazine, along with atrazine and cyanazine, inhibits electron transport in isolated pea chloroplasts. These herbicides do not uncouple photophosphorylation. The primary site of inhibition for all three compounds is on the reducing side of photosystem II. Specifically, the electron transfer step between the primary electron acceptor (Q) and the plastoquinone pool of the electron transport chain is affected by these herbicides .

Time-Dependent Inhibition:

The inhibitory effect of Procyazine is time-dependent. After adding the herbicide to isolated chloroplasts, the inhibition of electron transport increases over time. This behavior is more pronounced for cyanazine and Procyazine compared to atrazine. The slower partitioning of cyanazine and Procyazine into the hydrophobic environment within the chloroplast membrane contributes to this time-dependent effect. Treatment with detergent reduces this phenomenon, suggesting that the chloroplast membrane plays a role in the observed inhibition .

Inhibitory Potentials:

Using photosystem II-dependent electron transport assays and chlorophyll fluorescence induction assays, researchers determined the inhibitory potentials of atrazine, cyanazine, and Procyazine. The I50 values (concentration at which 50% inhibition occurs) for each herbicide were approximately 2 × 10^−7 M .

Rescue Crop Potential:

In practical applications, Procyazine has been studied alongside cyanazine. Preemergence applications of these herbicides were used in soybean fields. While this specific study focused on rescue crops following herbicide application, it highlights the real-world implications of Procyazine use in agriculture .

Environmental Fate and Eco-Toxicity:

For a broader perspective, consider exploring Procyazine’s environmental fate, eco-toxicity, and human health aspects. These factors play a crucial role in assessing the overall impact of herbicides in ecosystems .

Mecanismo De Acción

Target of Action

Procyazine, also known as Periciazine , is a phenothiazine of the piperidine group . It primarily targets the alpha adrenergic receptors and the D(1) dopamine receptor . These receptors play a crucial role in the regulation of neurotransmission, affecting mood and behavior.

Mode of Action

Procyazine interacts with its targets by producing what has been described as a central adrenergic blockade . This means it inhibits the function of the alpha adrenergic receptors and antagonizes the D(1) dopamine receptor . This interaction results in a reduction of pathologic arousal and affective tension in some psychotic patients .

Biochemical Pathways

The primary biochemical pathway affected by Procyazine is the dopaminergic pathway. By antagonizing the D(1) dopamine receptor, Procyazine disrupts the normal functioning of this pathway, leading to its antipsychotic effects . Additionally, Procyazine has been found to inhibit electron transport in the photosystem II of chloroplasts, suggesting an impact on the photosynthetic pathway .

Result of Action

At the molecular level, Procyazine’s antagonism of the D(1) dopamine receptor and alpha adrenergic receptors leads to a decrease in the overactivity of these pathways, which is often associated with psychotic conditions . At the cellular level, Procyazine has been found to inhibit electron transport in isolated chloroplasts .

Action Environment

Environmental factors can influence the action of Procyazine. For instance, the partitioning of Procyazine from the aqueous phase of a reaction solution into the highly hydrophobic environment within the chloroplast membrane can affect its inhibitory nature

Safety and Hazards

Propiedades

IUPAC Name |

2-[[4-chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN6/c1-10(2,5-12)17-9-15-7(11)14-8(16-9)13-6-3-4-6/h6H,3-4H2,1-2H3,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZNHSBFPPFULJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)NC1=NC(=NC(=N1)NC2CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034844 | |

| Record name | Procyazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Procyazine | |

CAS RN |

32889-48-8 | |

| Record name | Cycle | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32889-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyazine [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032889488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROCYAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLT2TR0PUH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of procyazine?

A1: Procyazine is a herbicide that belongs to the triazine class. [] It acts by inhibiting photosynthesis in susceptible plants. Specifically, it binds to the D1 protein in the photosystem II complex located in the chloroplast thylakoid membranes. [] This binding blocks electron transport between the primary electron acceptor (Q) and the plastoquinone pool, ultimately disrupting the photosynthetic process and leading to plant death. [, ]

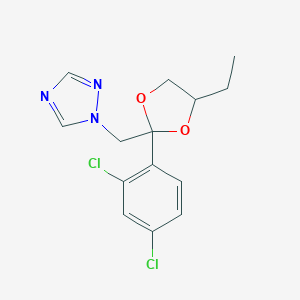

Q2: How does procyazine's structure influence its activity?

A2: Triazine herbicides like procyazine share a common structural feature: a substituted 1,3,5-triazine ring. The specific substituents on this ring influence the herbicide's binding affinity to the D1 protein and, consequently, its potency. Studies comparing procyazine with other triazines like atrazine and cyanazine reveal that differences in their side chains affect their ability to penetrate chloroplast membranes and their inhibitory potentials. [, ] For example, procyazine's cyclopropylamino group contributes to its slower partitioning into chloroplast membranes compared to atrazine. []

Q3: Is there evidence of resistance to procyazine in weeds?

A3: Yes, research has identified triazine-resistant biotypes of certain weeds, such as Amaranthus retroflexus (redroot pigweed). [] These resistant biotypes exhibit modifications in their chloroplast D1 protein, specifically at the herbicide's binding site. This altered binding site reduces procyazine's ability to bind and inhibit photosystem II activity. Interestingly, these resistant biotypes often exhibit cross-resistance to other triazine herbicides but remain susceptible to herbicides with different modes of action, like diuron. []

Q4: What are the environmental implications of procyazine use?

A4: Procyazine, when applied to agricultural fields, can potentially leach into surrounding environments, including tile drainage systems. Studies monitoring its presence in soil and water samples following field application have detected it in tile drainage water at concentrations ranging from 2 to 111 ng/L. [] While it exhibits a relatively short persistence in soil with a half-life of approximately 13 days, understanding its movement and potential impact on non-target organisms is crucial for responsible use. []

Q5: Are there any known alternatives to procyazine for weed control?

A5: While procyazine offers effective weed control in certain crops like corn (Zea mays), [] exploring alternative herbicides is essential for managing potential resistance and minimizing environmental impact. Research highlights other herbicide options for specific weed species and soil types. For instance, alachlor, EPTC, and vernolate, applied preplant and incorporated into the soil, provided effective control for various weed species without harming sweet corn. [] The choice of alternative herbicides should be based on factors like the target crop, weed spectrum, soil characteristics, and potential environmental risks.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.